molecular formula C10H11N3OS B15360038 Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-

Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-

Cat. No.: B15360038
M. Wt: 221.28 g/mol
InChI Key: GWYKABUYOSXTGT-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- is a heterocyclic aromatic organic compound characterized by the presence of a thiazole ring fused to a pyridine ring, with a morpholine group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the cyclization of a thiazole derivative with a pyridine derivative under specific reaction conditions, such as the use of strong bases or acids, and heating. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including its role as a kinase inhibitor, which can be useful in cancer research.

  • Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of diseases such as cancer and inflammatory disorders.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- is compared with other similar compounds, such as Thiazolo[4,5-b]pyridine derivatives and other morpholine-substituted heterocycles. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives

  • Morpholine-substituted heterocycles

  • Other thiazole-pyridine hybrids

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

4-([1,3]thiazolo[5,4-b]pyridin-5-yl)morpholine

InChI

InChI=1S/C10H11N3OS/c1-2-9(13-3-5-14-6-4-13)12-10-8(1)11-7-15-10/h1-2,7H,3-6H2

InChI Key

GWYKABUYOSXTGT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)N=CS3

Origin of Product

United States

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